![molecular formula C21H29ClN4O4 B2500112 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl CAS No. 2446474-06-0](/img/structure/B2500112.png)

4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

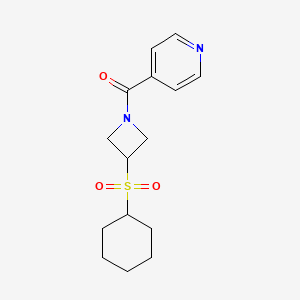

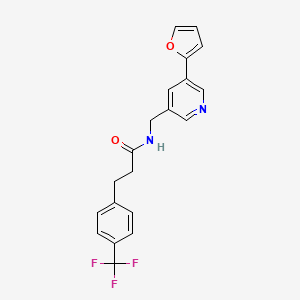

“4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl” is a compound with the CAS Number: 2446474-06-0 . It has a molecular weight of 436.94 .

Synthesis Analysis

The synthesis of this compound involves processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18 (15)21 (29)25 (20 (14)28)16-10-11-17 (26)24-19 (16)27;/h7-9,16,23H,1-6,10-13,22H2, (H,24,26,27);1H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 436.94 . Its IUPAC name is 4- ( (8-aminooctyl)amino)-2- (2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride .

科学的研究の応用

- Application : Researchers use this compound to design PROTACs (PROteolysis TAgeting Chimeras). PROTACs consist of two ligands connected by a linker—one for the target protein and the other for cereblon. By recruiting the cereblon E3 ligase, PROTACs selectively degrade specific target proteins within cells .

- Application : Scientists use this approach to study protein function, validate drug targets, and explore disease mechanisms. By selectively degrading specific proteins, they gain insights into cellular processes .

- Application : Researchers investigate Thalidomide-NH-C8-NH2 hydrochloride-based PROTACs to target specific oncogenic proteins implicated in various cancers. These include transcription factors, kinases, and other critical signaling molecules .

- Application : Scientists explore the use of Thalidomide-NH-C8-NH2 hydrochloride-based PROTACs to selectively degrade disease-associated proteins (e.g., tau, α-synuclein) implicated in Alzheimer’s, Parkinson’s, and other neurodegenerative conditions .

- Application : Researchers investigate whether Thalidomide-NH-C8-NH2 hydrochloride can modulate immune pathways by targeting specific proteins involved in immune regulation. This has implications for autoimmune diseases and immunotherapy .

- Application : Medicinal chemists use this compound to create PROTACs with improved properties, such as enhanced selectivity, stability, and pharmacokinetics. These efforts contribute to the development of next-generation targeted therapies .

Cereblon-Mediated Protein Degradation

Targeted Protein Knockdown

Oncology Research

Neurodegenerative Diseases

Immunomodulation

Drug Development

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thalidomide-NH-C8-NH2 hydrochloride, also known as Pomalidomide 4’-alkylC8-amine or 4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl, is a synthetic compound that functions as an E3 ligase ligand-linker conjugate . The primary target of this compound is cereblon , a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .

Mode of Action

This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It consists of a cereblon ligand derived from Thalidomide, along with a linker commonly used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Biochemical Pathways

The compound’s interaction with cereblon leads to the ubiquitination and subsequent proteasomal degradation of target proteins . This process can affect various biochemical pathways depending on the specific target proteins involved. The downstream effects can include changes in cell proliferation, apoptosis, and other cellular processes .

Result of Action

The molecular and cellular effects of Thalidomide-NH-C8-NH2 hydrochloride’s action depend on the specific target proteins that are degraded as a result of its interaction with cereblon . This can lead to a variety of outcomes, including changes in cell growth, differentiation, and survival .

特性

IUPAC Name |

4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOLYBRNISBSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-NH-C8-NH2 hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)